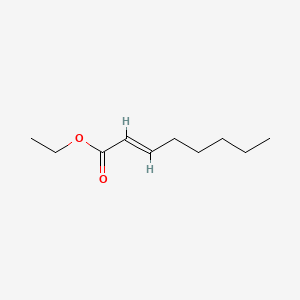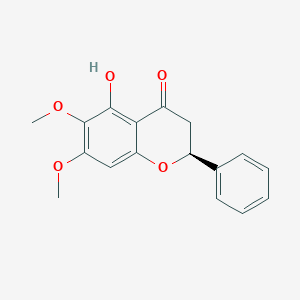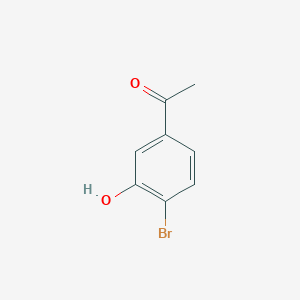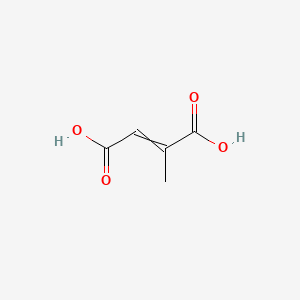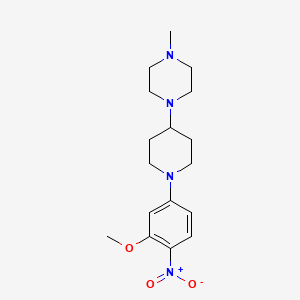
1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
Overview
Description
The compound "1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" is a synthetic molecule that is likely to be of interest due to its structural features which suggest potential biological activity. Arylpiperazines are a class of compounds known for their diverse pharmacological properties, including serotonergic and dopaminergic activities, which make them valuable in the development of new therapeutic agents for various neurological disorders .
Synthesis Analysis
The synthesis of arylpiperazine derivatives typically involves the preparation of piperazine scaffolds followed by the introduction of aryl groups through various organic synthesis techniques. For instance, compounds with mixed serotonergic and dopaminergic activity have been synthesized by attaching a dihydronaphthalene fragment to the alkyl chain of 4-alkyl-1-arylpiperazines . Similarly, substituted 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines have been synthesized for probing the dopamine D2 receptor binding site, indicating the versatility of the piperazine scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of arylpiperazines can significantly influence their binding affinity and selectivity towards different biological targets. For example, the dihedral angles between various rings in the molecule, as well as the conformation of the piperazine ring itself, can affect how these compounds interact with receptors. In one study, the piperazine ring was found to adopt a chair conformation, which is a common and stable conformation for this type of ring system .
Chemical Reactions Analysis
Arylpiperazines can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. For instance, reductive amination has been used to synthesize novel compounds with potential antimicrobial activity . The ability to introduce different substituents through chemical reactions allows for the exploration of structure-activity relationships and the optimization of biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylpiperazines, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. These properties are influenced by the molecular structure and substituents present on the piperazine ring. For example, the introduction of a methoxy group can affect the molecule's lipophilicity, which in turn can influence its pharmacokinetic profile .
Scientific Research Applications
Dopaminergic Ligand Synthesis and Evaluation
1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine and its derivatives have been synthesized and evaluated for their potential as dopaminergic ligands. These compounds have shown affinity towards the dopamine D2 receptor (D2DAR) in in vitro competitive displacement assays. One compound, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, displayed significant affinity with a Ki value of 54 nM. Molecular docking analysis and dynamic simulation were performed to understand their interaction with D2DAR, suggesting possible therapeutic applications in neurological disorders related to dopamine function (Penjišević et al., 2016).
Antiarrhythmic and Antihypertensive Effects
Research has shown that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, structurally related to 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, exhibit strong antiarrhythmic and antihypertensive activities. These effects may be related to their alpha-adrenolytic properties, indicating potential for cardiovascular therapeutic applications (Malawska et al., 2002).
Kinetic Studies in Organic Chemistry
Kinetic studies have investigated the reactions of compounds structurally related to 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine with alicyclic amines. These studies are crucial for understanding reaction mechanisms and the stability of intermediates in organic synthesis, which can have implications in pharmaceutical chemistry (Castro et al., 2001).
Pharmaceutical Compound Synthesis and Characterization
The synthesis and characterization of pharmaceutical compounds like ASP3026, which contain similar structural elements to 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, have been explored. These studies focus on understanding polymorphisms, solution structures, and thermodynamic stability, crucial for drug development and formulation (Takeguchi et al., 2015).
Computational and Biochemical Evaluation
Computational assessment of biochemical properties and vibrational assignments for synthesized compounds related to 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine has been conducted. These studies aid in predicting molecular docking mechanisms and understanding the reactivity towards biological receptors like the human GABA receptor, which can lead to new therapeutic agents (Onawole et al., 2017).
properties
IUPAC Name |
1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-18-9-11-20(12-10-18)14-5-7-19(8-6-14)15-3-4-16(21(22)23)17(13-15)24-2/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYSXOZEEKWPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171541 | |
| Record name | 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine | |
CAS RN |
761440-65-7 | |
| Record name | 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761440-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




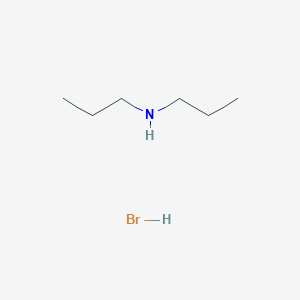
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)
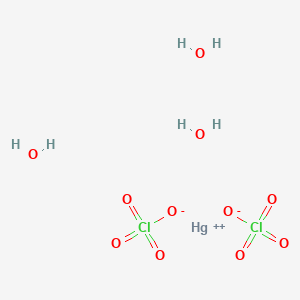

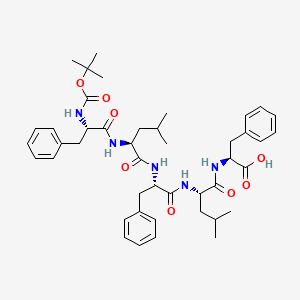
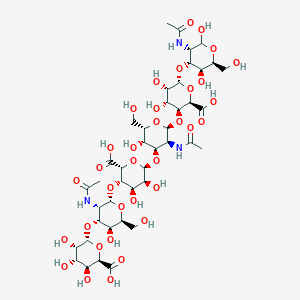
![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)
